1H-thieno[3,2-d]pyrimidine-2,4-dione 1H-thieno[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 16233-51-5
VCID: VC21081866
InChI: InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
SMILES: C1=CSC2=C1NC(=O)NC2=O
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol

1H-thieno[3,2-d]pyrimidine-2,4-dione

CAS No.: 16233-51-5

Cat. No.: VC21081866

Molecular Formula: C6H4N2O2S

Molecular Weight: 168.18 g/mol

* For research use only. Not for human or veterinary use.

1H-thieno[3,2-d]pyrimidine-2,4-dione - 16233-51-5

CAS No. 16233-51-5
Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
IUPAC Name 1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Standard InChI Key QAFVXBQPQCSSLI-UHFFFAOYSA-N
SMILES C1=CSC2=C1NC(=O)NC2=O
Canonical SMILES C1=CSC2=C1NC(=O)NC2=O

Chemical Structure and Properties

1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 16233-51-5) is a heterocyclic compound belonging to the thienopyrimidine family. Its structure features a thiophene ring fused with a pyrimidine-2,4-dione moiety, creating a bicyclic system structurally related to purines, which are essential components of nucleic acids.

Structural Characteristics

The compound consists of a thiophene ring fused with a pyrimidine ring that contains two carbonyl groups at positions 2 and 4, with the sulfur atom of the thiophene ring positioned at the fusion point. This arrangement creates a planar molecule with specific electronic distribution that contributes to its biological activity.

Physical and Chemical Properties

The key physical and chemical properties of 1H-thieno[3,2-d]pyrimidine-2,4-dione are summarized in the following table:

PropertyValue
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
IUPAC Name1H-thieno[3,2-d]pyrimidine-2,4-dione
CAS Number16233-51-5
Canonical SMILESC1=CSC2=C1NC(=O)NC2=O
InChI KeyQAFVXBQPQCSSLI-UHFFFAOYSA-N

The compound exhibits characteristic properties of heterocyclic compounds containing both sulfur and nitrogen atoms. Its fused ring system provides a unique electronic distribution that influences its reactivity and biological interactions.

Synthetic Routes and Methodologies

Various synthetic approaches have been developed for the preparation of 1H-thieno[3,2-d]pyrimidine-2,4-dione, with most methods involving multi-step processes centered around the formation of the thiophene ring followed by cyclization to complete the pyrimidine portion.

Common Synthetic Strategies

The synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione typically employs one of several key strategies:

  • Gewald reaction followed by cyclization and decarboxylation steps

  • Chloroacetylation methods followed by further transformations

  • Ring-closing methodologies from appropriately substituted precursors

Each method offers distinct advantages in terms of yield, purity, and scalability, making them suitable for different research or production contexts.

Laboratory and Industrial Synthesis

Laboratory synthesis often focuses on small-scale production with high purity, while industrial methods prioritize scalability, efficiency, and cost-effectiveness. Industrial production may involve optimized reaction conditions, continuous flow reactors, and modified processes to enhance yield and reduce waste.

The typical synthetic approaches are summarized in the following table:

Synthetic MethodKey StepsAdvantagesChallenges
Gewald ReactionCondensation of ketones/aldehydes with activated nitriles, followed by cyclizationVersatile, high yieldsMultiple steps, purification
ChloroacetylationInitial functionalization with chloroacetyl groups before further transformationsDirect approachHandling of reactive intermediates
Ring-closing methodsFormation of appropriately substituted thiophenes followed by pyrimidine ring closureControl over substitution patternsRequires precise reaction control

Chemical Reactivity and Modifications

Understanding the reactivity of 1H-thieno[3,2-d]pyrimidine-2,4-dione is crucial for developing derivatives with enhanced biological properties or optimized physicochemical characteristics.

Common Reaction Types

The compound undergoes several types of chemical reactions that enable structural modifications:

  • Oxidation reactions that introduce oxygen-containing functional groups

  • Reduction reactions that remove oxygen-containing groups or introduce hydrogen atoms

  • Substitution reactions that enable the replacement of hydrogen atoms with various functional groups

  • N-alkylation reactions at the nitrogen positions of the pyrimidine ring

These reactions provide access to a wide range of derivatives with potentially improved pharmacological profiles.

Structure-Activity Relationships

Modifications to the basic structure of 1H-thieno[3,2-d]pyrimidine-2,4-dione significantly impact its biological activity. For example, N-methylation at position 1, as seen in 1-Methyl-3-piperidin-4-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1707394-23-7), alters the compound's interaction with target proteins and cellular penetration properties .

The addition of a piperidinyl group at position 3, as in this derivative, further modifies the biological activity profile, demonstrating how strategic structural changes can be employed to target specific biological pathways or enhance selectivity.

Biological Activities and Mechanisms

1H-thieno[3,2-d]pyrimidine-2,4-dione exhibits diverse biological activities, with significant potential in several therapeutic areas. Its mechanisms of action involve interaction with specific cellular targets and involvement in key biochemical pathways.

Primary Targets and Mechanisms

The primary targets of 1H-thieno[3,2-d]pyrimidine-2,4-dione include:

  • Macrophage migration inhibitory factor (MIF)

  • D-dopachrome tautomerase (D-DT or MIF2)

The compound binds to the active site of MIF tautomerase, interfering with its biological activity. This interaction affects the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Cellular Effects

At the cellular level, 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have been shown to:

  • Suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures

  • Inhibit D-DT activity, a key enzyme involved in certain cancers

  • Interfere with specific cellular signaling pathways that regulate cancer cell growth and survival

These effects highlight the potential of the compound in cancer treatment and other therapeutic applications.

Therapeutic Applications

The unique biological activities of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives suggest several potential therapeutic applications.

Oncology Applications

In cancer research, 1H-thieno[3,2-d]pyrimidine-2,4-dione has shown promising results:

  • Inhibition of non-small cell lung cancer (NSCLC) cell proliferation through D-DT suppression

  • Potential application in targeting cancer-specific pathways

  • Development of derivatives with enhanced selectivity for cancer cells

These findings position the compound as a potential lead for anticancer drug development, particularly for lung cancer therapies.

Antimicrobial Activity

Beyond cancer applications, derivatives of 1H-thieno[3,2-d]pyrimidine-2,4-dione have demonstrated antimicrobial activity. Modifications to the structure can enhance selectivity for specific biological targets, making these compounds candidates for treating various infections.

Benign Prostatic Hyperplasia (BPH) Treatment

Some derivatives of 1H-thieno[3,2-d]pyrimidine-2,4-dione have shown promise as α1-adrenoceptor antagonists, suggesting potential applications in treating benign prostatic hyperplasia (BPH). These compounds may help relax prostate smooth muscle, alleviating urinary symptoms associated with BPH.

Structural Analogs and Comparative Analysis

1H-thieno[3,2-d]pyrimidine-2,4-dione belongs to a broader family of heterocyclic compounds with similar structures but distinct properties and activities.

Similar Compounds

Related compounds include:

  • Thieno[2,3-d]pyrimidine-4(3H)-one: Known for anticancer and antimicrobial activities

  • Thieno[3,2-d]pyrimidin-4-amine: Used as a scaffold for developing tuberculosis drugs

  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Recently investigated for various biological activities

Comparative Properties

What distinguishes 1H-thieno[3,2-d]pyrimidine-2,4-dione from these related compounds is its unique structural features that enable specific interactions with biological targets. The position of the sulfur atom and the arrangement of the carbonyl groups create a distinct electronic distribution that influences binding affinity and selectivity.

The following table compares key features of these related compounds:

CompoundStructural DistinctionPrimary Biological ActivityKey Applications
1H-thieno[3,2-d]pyrimidine-2,4-dioneThiophene fused with pyrimidine-2,4-dioneMIF and D-DT inhibitionCancer treatment, antimicrobial
Thieno[2,3-d]pyrimidine-4(3H)-oneDifferent fusion arrangementVarious enzyme inhibitionAnticancer, antimicrobial
Thieno[3,2-d]pyrimidin-4-amineAmine group at position 4Mycobacterium inhibitionTuberculosis treatment
Pyrano[2,3-d]pyrimidine-2,4-dioneOxygen heterocycle instead of sulfurVarious biological targetsMultiple therapeutic applications

Recent Research Developments

Recent research has expanded our understanding of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives, opening new avenues for application and development.

Novel Derivatives and Modifications

Current research focuses on developing novel derivatives with enhanced properties:

  • N-substituted derivatives with improved pharmacokinetic profiles

  • Compounds with modified ring systems for increased selectivity

  • Hybrid molecules incorporating additional pharmacophores

These modifications aim to optimize activity, selectivity, and drug-like properties.

Emerging Applications

Beyond established applications, recent studies have explored:

  • Neuropsychiatric applications through modulation of TRPC5 channels

  • Potential use in infectious disease treatment

  • Applications as building blocks in synthetic chemistry for developing more complex pharmaceuticals

These emerging applications highlight the versatility of the 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold in medicinal chemistry.

Future Directions and Challenges

The future development of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives faces both opportunities and challenges.

Research Opportunities

Several promising research directions include:

  • Development of more selective derivatives for specific cancer types

  • Exploration of combination therapies with established drugs

  • Investigation of structure-activity relationships to optimize binding to specific targets

  • Application of computational methods to predict novel derivatives with enhanced properties

Synthetic and Development Challenges

Challenges in the field include:

  • Improving synthetic efficiency and scalability

  • Enhancing water solubility for improved pharmacokinetics

  • Addressing potential toxicity concerns

  • Optimizing selectivity to minimize off-target effects

Addressing these challenges will be crucial for advancing 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives toward clinical applications.

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